8-Bromo-4-chloro-3-methylquinoline molecular structure
8-Bromo-4-chloro-3-methylquinoline molecular structure
An In-depth Technical Guide to the Molecular Structure, Properties, and Synthetic Strategies for 8-Bromo-4-chloro-3-methylquinoline
Abstract
8-Bromo-4-chloro-3-methylquinoline is a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, predicted physicochemical properties, and plausible synthetic methodologies. Drawing insights from the well-documented chemistry of analogous quinoline structures, this document outlines detailed experimental protocols, discusses the rationale behind strategic synthetic choices, and explores potential applications in drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising heterocyclic scaffold.
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The strategic functionalization of the quinoline ring with halogens and alkyl groups can significantly modulate its physicochemical and pharmacological properties. The presence of bromine and chlorine atoms, as in 8-Bromo-4-chloro-3-methylquinoline, offers reactive sites for further molecular diversification through cross-coupling and nucleophilic substitution reactions.[1] The methyl group at the 3-position can influence the molecule's steric and electronic characteristics, potentially enhancing its binding affinity and selectivity for biological targets.[1]
This guide focuses on the specific isomer 8-Bromo-4-chloro-3-methylquinoline, providing a detailed exploration of its molecular architecture and a predictive analysis of its properties and synthetic routes based on established knowledge of similar quinoline derivatives.
Molecular Structure and Physicochemical Properties
The molecular structure of 8-Bromo-4-chloro-3-methylquinoline is characterized by a quinoline core substituted with a bromine atom at the C8 position, a chlorine atom at the C4 position, and a methyl group at the C3 position.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C10H7BrClN |
| Molecular Weight | 256.53 g/mol [2] |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane and acetic acid.[3] |
| Melting Point | Not available |
| Boiling Point | Not available |
| pKa | Not available |
Spectroscopic Data Interpretation (Predicted)
Based on the analysis of related compounds, the following spectroscopic characteristics for 8-Bromo-4-chloro-3-methylquinoline can be anticipated:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group. The chemical shifts and coupling constants would be influenced by the positions of the halogen and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the quinoline core, with the chemical shifts of the substituted carbons being significantly affected by the electronegativity of the attached bromine, chlorine, and methyl groups.[4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine.
Synthesis of 8-Bromo-4-chloro-3-methylquinoline: A Proposed Pathway
A plausible and efficient synthetic route for 8-Bromo-4-chloro-3-methylquinoline can be designed by adapting established methodologies for the synthesis of substituted quinolines, such as the Gould-Jacobs reaction.[5] The proposed multi-step synthesis involves the construction of the quinoline core followed by sequential halogenation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 8-Bromo-4-chloro-3-methylquinoline.
Step-by-Step Experimental Protocols
3.2.1. Step 1: Synthesis of 8-Bromo-4-hydroxy-3-methylquinoline
This step utilizes the Gould-Jacobs reaction, a reliable method for constructing 4-hydroxyquinolines.[5]
-
Reaction: A mixture of 2-bromoaniline and a slight excess of diethyl (ethoxymethylidene)malonate is heated. The initial condensation typically occurs at temperatures between 100-140°C, forming an anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate is then subjected to thermal cyclization at a higher temperature (around 250°C), often in a high-boiling solvent like diphenyl ether, to yield 8-bromo-4-hydroxy-3-methylquinoline.
-
Work-up: After cooling, the reaction mixture is treated with a suitable solvent (e.g., petroleum ether) to precipitate the product, which is then collected by filtration and washed to remove the high-boiling solvent.
3.2.2. Step 2: Synthesis of 8-Bromo-4-chloro-3-methylquinoline
The hydroxyl group at the 4-position is converted to a chlorine atom using a standard chlorinating agent.[5]
-
Reaction: 8-Bromo-4-hydroxy-3-methylquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at reflux temperature.
-
Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.[3]
-
Purification: The crude 8-Bromo-4-chloro-3-methylquinoline can be purified by recrystallization from a suitable solvent or by column chromatography to obtain the final product with high purity.[6]
Rationale for Experimental Choices
-
Gould-Jacobs Reaction: This method is chosen for its reliability and efficiency in constructing the quinoline core from readily available anilines and malonic esters.[5]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a widely used and effective reagent for the conversion of 4-hydroxyquinolines to 4-chloroquinolines.[5]
-
Regioselectivity: The proposed synthetic route is expected to provide good regiocontrol, leading to the desired 8-bromo isomer. The initial choice of 2-bromoaniline directs the bromine substituent to the 8-position of the resulting quinoline.
Potential Applications in Drug Discovery and Materials Science
Halogenated quinolines are valuable intermediates in the synthesis of a wide range of functional molecules.[6] 8-Bromo-4-chloro-3-methylquinoline, with its two distinct halogen atoms, is a versatile scaffold for further chemical modifications.
Medicinal Chemistry
-
Anticancer Agents: The quinoline scaffold is present in several approved anticancer drugs. The bromine and chlorine atoms on 8-Bromo-4-chloro-3-methylquinoline can be selectively functionalized via Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce various aryl or heteroaryl groups, creating a library of compounds for screening against different cancer cell lines.[1][6] These derivatives could potentially inhibit key signaling pathways involved in cancer progression, such as the EGFR, VEGFR-2, and PI3K/Akt pathways.[1]
-
Antimicrobial Agents: Quinolone antibiotics are a well-established class of antibacterial drugs. The unique substitution pattern of 8-Bromo-4-chloro-3-methylquinoline could be exploited to develop novel antimicrobial agents with improved efficacy or a broader spectrum of activity.[6]
Materials Science
The reactive halogen atoms on 8-Bromo-4-chloro-3-methylquinoline make it a suitable building block for the synthesis of novel organic materials.[6][7] By participating in coupling reactions, it can be incorporated into conjugated polymers or small molecules with interesting electronic and optical properties, potentially finding applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[6]
Caption: Potential applications of 8-Bromo-4-chloro-3-methylquinoline.
Conclusion
8-Bromo-4-chloro-3-methylquinoline represents a promising heterocyclic scaffold with significant potential for applications in drug discovery and materials science. While direct experimental data for this specific isomer is limited, this guide provides a comprehensive overview of its predicted properties and a plausible, well-reasoned synthetic strategy based on established chemical principles and the known chemistry of its analogues. The detailed protocols and the discussion of the rationale behind the synthetic choices are intended to equip researchers with the necessary information to synthesize and explore the potential of this versatile molecule. Further investigation into the biological activities and material properties of derivatives of 8-Bromo-4-chloro-3-methylquinoline is warranted and could lead to the development of novel therapeutic agents and functional materials.
References
-
ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. evitachem.com [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]
- 7. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
